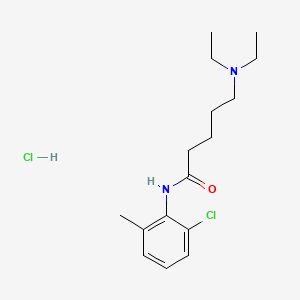

o-Valerotoluidide, 6'-chloro-5-(diethylamino)-, hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “C 5571” is a high impact copolymer of polypropylene, characterized by significantly improved impact resistance and good processability. It is specifically developed for applications requiring extra toughness, such as injection molding of baskets, pails, and toys .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of polypropylene copolymers like “C 5571” typically involves polymerization processes. One common method is the Ziegler-Natta polymerization, which uses catalysts such as titanium chloride and aluminum alkyls. The reaction conditions include moderate temperatures and pressures to facilitate the polymerization of propylene monomers into the copolymer structure .

Industrial Production Methods

Industrial production of “C 5571” involves large-scale polymerization reactors where propylene and other comonomers are polymerized in the presence of catalysts. The process is carefully controlled to achieve the desired melt flow index and impact resistance properties. The resulting polymer is then extruded, pelletized, and packaged for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Polypropylene copolymers like “C 5571” can undergo several types of chemical reactions, including:

Oxidation: Exposure to oxygen can lead to oxidative degradation, affecting the polymer’s mechanical properties.

Thermal Degradation: High temperatures can cause the breakdown of the polymer chains.

Photodegradation: Ultraviolet light can initiate reactions that degrade the polymer.

Common Reagents and Conditions

Common reagents used in reactions involving polypropylene copolymers include stabilizers and antioxidants to prevent degradation. Conditions such as controlled temperatures and inert atmospheres are often employed to maintain the polymer’s integrity during processing .

Major Products Formed

The major products formed from the degradation of polypropylene copolymers include smaller hydrocarbon fragments and volatile organic compounds. These degradation products can affect the polymer’s performance and are typically minimized through the use of stabilizers .

Applications De Recherche Scientifique

Chemistry

In chemistry, “C 5571” is used as a material for studying polymerization processes and the effects of various catalysts on polymer properties. It serves as a model compound for understanding the behavior of high impact copolymers .

Biology and Medicine

While “C 5571” is primarily an industrial polymer, its properties can be studied for potential biomedical applications, such as in the development of durable medical devices and implants .

Industry

Industrially, “C 5571” is widely used in the manufacturing of durable goods that require high impact resistance. Its applications include automotive parts, consumer goods, and packaging materials .

Mécanisme D'action

The mechanism by which “C 5571” exerts its effects is primarily through its molecular structure, which provides enhanced impact resistance and processability. The copolymer’s unique arrangement of monomers allows it to absorb and dissipate energy more effectively than standard polypropylene .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to “C 5571” include other high impact polypropylene copolymers such as:

Polypropylene 5571: Another high impact copolymer with similar properties

PolyOne Nanoblend LST 5571: A compound that uses nanoclay technology to enhance stiffness and impact resistance.

Uniqueness

What sets “C 5571” apart from similar compounds is its specific formulation and processing conditions that result in a unique balance of impact resistance and processability. This makes it particularly suitable for applications requiring both toughness and ease of manufacturing .

Propriétés

Numéro CAS |

102612-66-8 |

|---|---|

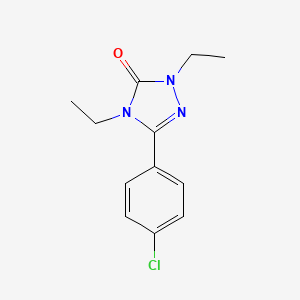

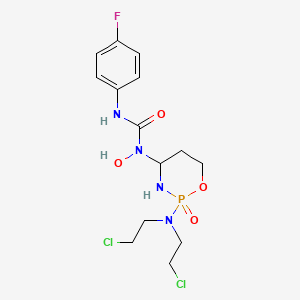

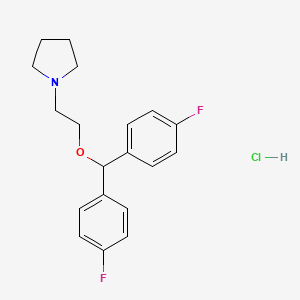

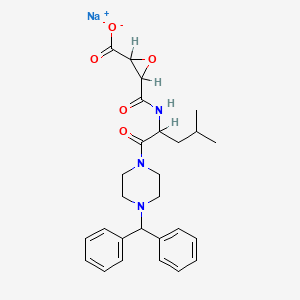

Formule moléculaire |

C16H26Cl2N2O |

Poids moléculaire |

333.3 g/mol |

Nom IUPAC |

N-(2-chloro-6-methylphenyl)-5-(diethylamino)pentanamide;hydrochloride |

InChI |

InChI=1S/C16H25ClN2O.ClH/c1-4-19(5-2)12-7-6-11-15(20)18-16-13(3)9-8-10-14(16)17;/h8-10H,4-7,11-12H2,1-3H3,(H,18,20);1H |

Clé InChI |

PHDBJCIPCMOWKZ-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)CCCCC(=O)NC1=C(C=CC=C1Cl)C.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.